molecular formula C15H11FO3S B2456518 4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride CAS No. 140682-29-7

4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride

Cat. No.: B2456518
CAS No.: 140682-29-7
M. Wt: 290.31
InChI Key: WJWBMEVXILJEBV-UHFFFAOYSA-N
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Description

4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylprop-2-enoyl group attached to a benzenesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride typically involves the reaction of sulfonyl chlorides with fluoride sources. One common method is the chlorine-fluorine exchange reaction, where arenesulfonyl chlorides are treated with aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) under mild conditions . Another approach involves the use of phase transfer catalysts, such as 18-crown-6-ether, in acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride is unique due to its specific structural features, which confer distinct reactivity and stability compared to other sulfonyl fluorides. Its ability to form stable sulfonyl-enzyme derivatives under mild conditions makes it particularly valuable in biochemical and medicinal research .

Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3S/c16-20(18,19)14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWBMEVXILJEBV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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